molecular formula C19H20FNO5 B6662851 2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid

2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid

Cat. No.: B6662851
M. Wt: 361.4 g/mol
InChI Key: NHIJIFOXWLJPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of 2-(2-Fluorophenoxy)propanoic acid: This step involves the reaction of 2-fluorophenol with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.

    Amidation: The resulting 2-(2-fluorophenoxy)propanoic acid is then reacted with ethylenediamine to form the corresponding amide.

    Etherification: The amide is further reacted with 4-bromophenol under basic conditions to form the ether linkage.

    Carboxylation: Finally, the product is carboxylated using a suitable carboxylating agent, such as chloroacetic acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of new agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-[2-(2-Chlorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid
  • 2-[4-[2-[2-(2-Bromophenoxy)propanoylamino]ethyl]phenoxy]acetic acid
  • 2-[4-[2-[2-(2-Iodophenoxy)propanoylamino]ethyl]phenoxy]acetic acid

Uniqueness

2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its halogenated analogs.

Properties

IUPAC Name

2-[4-[2-[2-(2-fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5/c1-13(26-17-5-3-2-4-16(17)20)19(24)21-11-10-14-6-8-15(9-7-14)25-12-18(22)23/h2-9,13H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIJIFOXWLJPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OCC(=O)O)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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